Technical Guide: Chemical Properties and Applications of 3,4,5-Trimethoxyphenylglyoxal Hydrate
Technical Guide: Chemical Properties and Applications of 3,4,5-Trimethoxyphenylglyoxal Hydrate
Introduction
3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly reactive vicinal dicarbonyl compound derived from the oxidation of 3,4,5-trimethoxyacetophenone. In medicinal chemistry and proteomics, it serves as a specialized electrophile. Unlike generic phenylglyoxal, the presence of three methoxy groups on the phenyl ring significantly alters its electron density, solubility profile, and non-covalent interaction potential.
Its primary utility lies in two distinct fields:
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Proteomics & Bioconjugation: As a chemoselective reagent for the modification of Arginine residues in proteins. The electron-donating methoxy groups modulate the reactivity of the dicarbonyl core, potentially offering different selectivity profiles compared to unsubstituted phenylglyoxal.
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Medicinal Chemistry: As a "privileged scaffold" for the synthesis of bioactive heterocycles (quinoxalines, imidazoles, and 1,2,4-triazines). The 3,4,5-trimethoxyphenyl moiety is a pharmacophore often associated with microtubule destabilization (similar to colchicine and combretastatin A4).
Physicochemical Profile
The hydrate form is the stable solid state of the compound, where the aldehyde carbonyl typically exists as a gem-diol.
| Property | Data |
| Chemical Name | 3,4,5-Trimethoxyphenylglyoxal hydrate |
| IUPAC Name | 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde (in solution equilibrium) |
| CAS Number | 150114-69-5 (Hydrate) |
| Molecular Formula | C₁₁H₁₂O₅ (Anhydrous: C₁₁H₁₂O₅; Hydrate: C₁₁H₁₄O₆) |
| Molecular Weight | 224.21 g/mol (Hydrate approx. 240-242 depending on hydration degree) |
| Appearance | White to light brown/beige crystalline powder |
| Melting Point | 126 – 139 °C (Decomposition often observed) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Slightly soluble in Water |
| Stability | Hygroscopic; store under inert gas at -20°C. Sensitive to strong alkali (Cannizzaro reaction).[1][2][3][4][5] |
Synthetic Methodology
The most robust route to 3,4,5-Trimethoxyphenylglyoxal is the Riley oxidation of the corresponding acetophenone using Selenium Dioxide (SeO₂). This reaction is highly specific for methyl ketones.
Protocol: SeO₂ Oxidation of 3,4,5-Trimethoxyacetophenone
Reagents:
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3,4,5-Trimethoxyacetophenone (10 mmol)
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Selenium Dioxide (SeO₂) (11-12 mmol)
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Solvent: 1,4-Dioxane/Water (30:1 v/v) or glacial acetic acid.
Step-by-Step Workflow:
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Preparation: Dissolve 10 mmol of 3,4,5-trimethoxyacetophenone in 20 mL of 1,4-dioxane containing a trace amount of water (0.5 mL).
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Addition: Add 12 mmol of pulverized SeO₂ to the solution.
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Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC is essential (Mobile phase: Hexane/EtOAc 1:1). The ketone spot will disappear, and a more polar glyoxal spot will appear.
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Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black selenium metal through a Celite pad.
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Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.
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Purification: The residue is often an oil that solidifies upon standing or triturating with water/ether. Recrystallize from water or ethanol/water to obtain the hydrate as needles.
Synthesis Visualization
Caption: Riley oxidation pathway converting the methyl ketone to the alpha-keto aldehyde (glyoxal).
Chemical Reactivity & Mechanisms
A. Arginine Modification (Bioconjugation)
The 1,2-dicarbonyl system is highly specific for the guanidino group of Arginine at physiological pH (7.0–8.0).
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Mechanism: The guanidine nitrogen acts as a nucleophile, attacking the aldehyde carbonyl first, followed by cyclization at the ketone carbonyl.
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Product: A stable cyclic adduct (dihydroxyimidazolidine derivative).
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Significance: Because Arginine is positively charged and often located on protein surfaces, TMPG is used to "cap" these residues, neutralizing the charge or blocking interaction sites. The 3,4,5-trimethoxy group provides a unique mass tag for mass spectrometry.
B. Heterocycle Synthesis (Condensation)
TMPG is a versatile "C2" synthon for constructing nitrogen-containing heterocycles.
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Quinoxalines: Reaction with o-phenylenediamines.
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Imidazoles: Reaction with aldehydes and ammonia (Debus-Radziszewski synthesis).
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1,2,4-Triazines: Reaction with aminoguanidine or amidrazones.
Reaction Mechanism Visualization
Caption: Divergent reactivity pathways: Bioconjugation with Arginine vs. Heterocycle formation.
Applications in Drug Development[7]
Anticancer Agents (Tubulin Targeting)
The 3,4,5-trimethoxyphenyl (TMP) moiety is critical for binding to the colchicine site of tubulin. Derivatives synthesized from TMPG (e.g., imidazoles or triazines linked to the TMP core) frequently exhibit nanomolar IC₅₀ values against cancer cell lines (HeLa, MCF-7).
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Mechanism: Inhibition of tubulin polymerization
G2/M cell cycle arrest Apoptosis.
Antiviral & Antimicrobial
Schiff bases and hydrazones derived from TMPG have shown activity against Tobacco Mosaic Virus (TMV) and various bacterial strains, likely due to the ability of the dicarbonyl residue to crosslink viral coat proteins or bacterial enzymes.
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
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Storage: Store at -20°C. The compound is hygroscopic; moisture converts the reactive dicarbonyl to the less reactive hydrate gem-diol form, though this is reversible in solution.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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ChemicalBook. (2024). 3,4,5-TRIMETHOXYPHENYLGLYOXAL HYDRATE (CAS 150114-69-5) Properties and Suppliers. Link
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Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 3,4,5-Trimethoxyphenylglyoxal hydrate. Link
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Sztanke, K., et al. (2013). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis and Anticancer Activity. PMC. Link
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Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry. Link
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Nikolaenkova, E. B., et al. (2018). Synthesis of 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole. Russian Journal of General Chemistry. Link
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- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
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